Her2-IN-16

描述

HER2-IN-16 (also referred to as EGFR/HER2-IN-16 or compound 12K) is a dual-target inhibitor with potent activity against both EGFR (IC50 = 6.15 nM) and HER2 (IC50 = 9.78 nM). This compound demonstrates significant anti-tumor efficacy in HER2-positive breast cancer models, particularly in SK-BR-3 cells, where it inhibits cell migration, induces G0/G1 phase cell cycle arrest, and triggers apoptosis . Its selectivity for tumor cells over healthy cells suggests a favorable therapeutic window, reducing off-target toxicity risks. Preclinical studies highlight its anti-proliferative effects, positioning it as a promising candidate for further development in HER2-driven malignancies .

属性

分子式 |

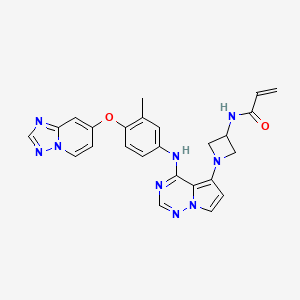

C25H23N9O2 |

|---|---|

分子量 |

481.5 g/mol |

IUPAC 名称 |

N-[1-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]azetidin-3-yl]prop-2-enamide |

InChI |

InChI=1S/C25H23N9O2/c1-3-23(35)30-18-12-32(13-18)20-7-9-34-24(20)25(27-15-29-34)31-17-4-5-21(16(2)10-17)36-19-6-8-33-22(11-19)26-14-28-33/h3-11,14-15,18H,1,12-13H2,2H3,(H,30,35)(H,27,29,31) |

InChI 键 |

JQKHMIDWWPNRAC-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)N4CC(C4)NC(=O)C=C)OC5=CC6=NC=NN6C=C5 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Her2-IN-16 is synthesized through a series of chemical reactions involving the formation of a specific molecular structure. The synthetic route typically involves the following steps:

Formation of the Core Structure: The core structure of this compound is formed through a series of condensation reactions involving aromatic compounds and nitrogen-containing heterocycles.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s inhibitory activity.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This typically includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize impurities.

Automation and Continuous Flow Processes: Automated systems and continuous flow processes are employed to ensure consistent production and quality control.

Quality Assurance: Rigorous quality assurance protocols are implemented to ensure the final product meets industry standards.

化学反应分析

Types of Reactions

Her2-IN-16 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve replacing specific functional groups with other groups to modify the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified chemical properties and potentially enhanced inhibitory activity .

科学研究应用

Her2-IN-16 has a wide range of scientific research applications, including:

Cancer Research: this compound is extensively studied for its potential to inhibit the proliferation of HER2-positive cancer cells.

Drug Development: The compound serves as a lead compound in the development of new HER2 inhibitors.

Biological Studies: This compound is used to study the biological pathways involved in HER2 signaling and its role in cancer progression.

Industrial Applications: The compound is used in the development of diagnostic tools and therapeutic agents targeting HER2-positive cancers.

作用机制

Her2-IN-16 exerts its effects by binding to the tyrosine kinase domain of the HER2 receptor. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets the HER2 YVMA exon 20 insertion mutation, which is commonly found in certain types of cancer . By inhibiting HER2 activity, this compound effectively reduces the proliferation of cancer cells and induces apoptosis .

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis based on structural and functional properties:

Table 1: Key Biochemical and Functional Properties of HER2-IN-16 vs. Generalized HER2/EGFR Inhibitors

Key Findings:

Dual-Target Superiority : this compound’s dual inhibition may overcome limitations of single-target agents, such as resistance mechanisms seen in HER2-positive cancers treated with trastuzumab or lapatinib .

Potency : Its sub-10 nM IC50 values for both EGFR and HER2 suggest higher target affinity compared to first-generation inhibitors (e.g., gefitinib’s EGFR IC50 ~20 nM) .

Selectivity: Its minimal toxicity to non-cancerous cells contrasts with lapatinib’s documented off-target effects on cardiac and gastrointestinal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。